4-Fluorophenyl 4-propylcyclohexane-1-carboxylate
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Overview
Description
4-Fluorophenyl 4-propylcyclohexane-1-carboxylate is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a fluorophenyl group and a propyl group attached to a cyclohexane ring, with a carboxylate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 4-propylcyclohexane-1-carboxylate typically involves the esterification of 4-fluorophenol with 4-propylcyclohexane-1-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenyl 4-propylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
4-Fluorophenyl 4-propylcyclohexane-1-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluorophenyl 4-propylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl 4-propylcyclohexane-1-carboxylate: Characterized by the presence of a fluorophenyl group and a propyl group attached to a cyclohexane ring.
4-Bromophenyl 4-propylcyclohexane-1-carboxylate: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
4-Methoxyphenyl 4-propylcyclohexane-1-carboxylate: Contains a methoxyphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its bromophenyl or methoxyphenyl analogs. This uniqueness can be exploited in various synthetic and biological applications.
Biological Activity
4-Fluorophenyl 4-propylcyclohexane-1-carboxylate is an organic compound notable for its unique structural features, including a fluorinated phenyl group and a cyclohexane moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A fluorinated phenyl ring which may influence its electronic properties and reactivity.
- A cyclohexane ring providing steric bulk that can affect the compound's interaction with biological targets.
Anticancer Properties
Recent studies have explored the potential of compounds similar to this compound in targeting specific proteins involved in cancer progression. For instance, research on Polo-like kinase 1 (Plk1), a key player in cell cycle regulation, has identified small molecules that inhibit its activity, leading to reduced cell proliferation in cancer cell lines. Although specific data on this compound is limited, compounds with similar structures have shown promising results in this area .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the core structure significantly influence biological activity. For example, the introduction of fluorine atoms can enhance lipophilicity and improve binding affinity to target proteins. The following table summarizes key findings from SAR studies related to similar compounds:
Compound | IC50 (μM) | Solubility (μg/ml) | Half-life (min) |
---|---|---|---|
Compound A | 14.74 ± 0.48 | ND | ND |
Compound B | 4.38 ± 0.41 | ND | ND |
Compound C | >50 | <1 | ND |
Note: ND indicates data not determined.
Pharmacokinetics
Pharmacokinetic properties such as solubility, permeability, and metabolic stability are crucial for assessing the viability of compounds for therapeutic use. Studies suggest that compounds with bulky groups like cyclohexane may exhibit altered absorption and distribution characteristics compared to simpler structures .
Case Study: Inhibition of Plk1
A notable case study involved screening a library of compounds for their ability to inhibit Plk1 activity. Among the hits was a compound structurally related to this compound, which demonstrated significant inhibition with an IC50 value indicative of strong activity against cancer cell lines .
Experimental Methodology
In these studies, various assays were employed:
- ELISA-based assays were used to quantify the binding affinity of compounds to Plk1.
- Fluorescence polarization assays confirmed the specificity of interactions.
Properties
CAS No. |
79912-81-5 |
---|---|
Molecular Formula |
C16H21FO2 |
Molecular Weight |
264.33 g/mol |
IUPAC Name |
(4-fluorophenyl) 4-propylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H21FO2/c1-2-3-12-4-6-13(7-5-12)16(18)19-15-10-8-14(17)9-11-15/h8-13H,2-7H2,1H3 |
InChI Key |
MIQJNTHRQAEKJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
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